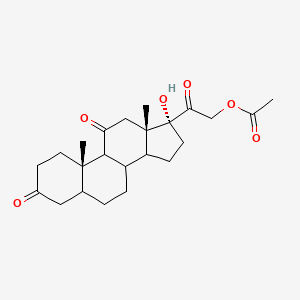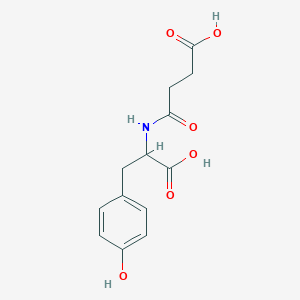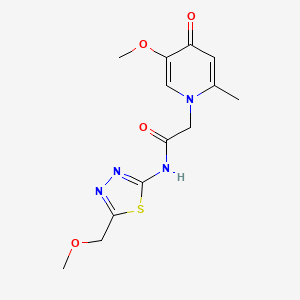
Pregnane-3,11,20-trione, 21-(acetyloxy)-17-hydroxy-, (5beta)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pregnane-3,11,20-trione, 21-(acetyloxy)-17-hydroxy-, (5beta)- is a steroidal compound with significant biological and chemical importance It is a derivative of pregnane, a steroid nucleus that forms the backbone of many biologically active steroids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pregnane-3,11,20-trione, 21-(acetyloxy)-17-hydroxy-, (5beta)- typically involves multiple steps, starting from simpler steroidal precursors. One common method involves the hydroxylation of pregnane derivatives followed by acetylation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product. The use of biocatalysts and enzyme-mediated reactions is also explored to achieve more sustainable and efficient production processes.
Analyse Chemischer Reaktionen
Types of Reactions
Pregnane-3,11,20-trione, 21-(acetyloxy)-17-hydroxy-, (5beta)- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
Pregnane-3,11,20-trione, 21-(acetyloxy)-17-hydroxy-, (5beta)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in metabolic pathways and hormone regulation.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of Pregnane-3,11,20-trione, 21-(acetyloxy)-17-hydroxy-, (5beta)- involves its interaction with specific molecular targets and pathways. It may act on steroid receptors, influencing gene expression and cellular functions. The exact pathways and targets can vary depending on the biological context and the specific effects being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 17,21-dihydroxy-5beta-pregnane-3,11,20-trione
- 5alpha-pregnane-3,11,20-trione
Uniqueness
Pregnane-3,11,20-trione, 21-(acetyloxy)-17-hydroxy-, (5beta)- is unique due to its specific functional groups and stereochemistry, which confer distinct biological activities and chemical reactivity. Its acetylated hydroxyl group at position 21 and the beta-configuration at position 5 differentiate it from other similar compounds, leading to unique interactions and applications.
Eigenschaften
Molekularformel |
C23H32O6 |
|---|---|
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
[2-[(10S,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h14,16-17,20,28H,4-12H2,1-3H3/t14?,16?,17?,20?,21-,22-,23-/m0/s1 |
InChI-Schlüssel |
AZCNJEFLSOQGST-GEIXMZQUSA-N |
Isomerische SMILES |
CC(=O)OCC(=O)[C@]1(CCC2[C@@]1(CC(=O)C3C2CCC4[C@@]3(CCC(=O)C4)C)C)O |
Kanonische SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(=O)C4)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1-Benzofuran-2-yl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368818.png)
![1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine](/img/structure/B13368833.png)

![3-(4-chlorophenyl)-N-[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13368853.png)

![1-[2-(1,3-benzodioxol-5-yl)-4-oxo-3-phenoxy-1-azetidinyl]-9b-(methylsulfanyl)-1,4,5,9b-tetrahydro-2H-azeto[2,1-a]isoquinolin-2-one](/img/structure/B13368861.png)
![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B13368864.png)
![6-(1,3-Benzodioxol-5-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368865.png)
![1-{[5-ethyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B13368869.png)
![3-(1-Benzofuran-2-yl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368872.png)
![2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide](/img/structure/B13368875.png)
![1-[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B13368883.png)
![2,6-Ditert-butyl-4-[3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B13368891.png)
![7-methyl-3-[(4-methylbenzylidene)amino]-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B13368900.png)
